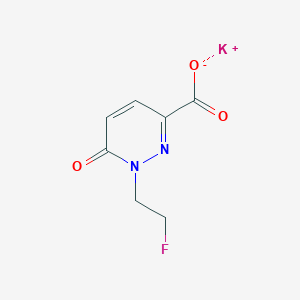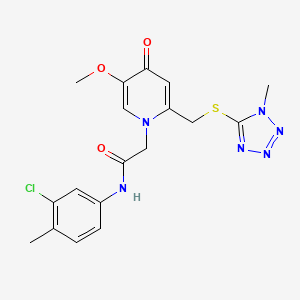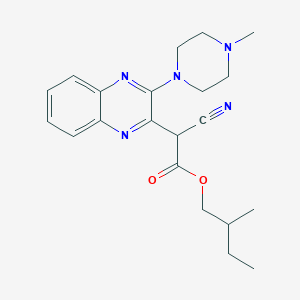
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as FEPC, is a chemical compound with potential therapeutic applications in various fields of science. FEPC is a pyridazine derivative that has been synthesized in recent years and has been shown to have promising properties in scientific research. In
Mechanism of Action
The exact mechanism of action of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic applications. This compound has also been shown to protect cells from radiation-induced damage, which may make it a useful radioprotective agent. Additionally, this compound has been shown to accumulate in tumor cells, which may make it a useful contrast agent for MRI.
Advantages and Limitations for Lab Experiments
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several advantages and limitations for lab experiments. Its synthesis has been optimized to produce high yields and purity, making it a reliable compound for research. This compound has also been shown to have potential therapeutic applications in various fields of science, making it a promising compound for further study. However, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential therapeutic applications in diseases such as arthritis and cancer. Another potential direction is to study its radioprotective properties and its potential use in protecting cells from radiation-induced damage. Additionally, further research could be done on its potential use as a contrast agent in MRI and its accumulation in tumor cells. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 2-fluoroethylamine with ethyl acetoacetate to form 1-(2-fluoroethyl)-3-oxobutane. This intermediate is then reacted with hydrazine hydrate to form 1-(2-fluoroethyl)-3-hydrazinobutane-1,3-dione. Finally, this compound is reacted with potassium hydroxide to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as arthritis and cancer. This compound has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, this compound has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI), as it has been shown to accumulate in tumor cells and enhance the contrast of MRI images.
Properties
IUPAC Name |
potassium;1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3.K/c8-3-4-10-6(11)2-1-5(9-10)7(12)13;/h1-2H,3-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUVEVYTYOFPB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)[O-])CCF.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2457384.png)
![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)

![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)



![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
